BenchChemオンラインストアへようこそ!

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide

Physicochemical profiling Lipophilicity ADME prediction

2-((4-Chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide (CAS 895459-37-7) is a synthetic thiazole-acetamide-sulfonyl hybrid with molecular formula C₁₉H₁₇ClN₂O₃S₂ and molecular weight 420.9 g/mol. It features a 4-chlorophenylsulfonyl group linked via an acetamide bridge to a 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine scaffold.

Molecular Formula C19H17ClN2O3S2
Molecular Weight 420.93
CAS No. 895459-37-7
Cat. No. B2634607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide
CAS895459-37-7
Molecular FormulaC19H17ClN2O3S2
Molecular Weight420.93
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O3S2/c1-12-3-4-13(2)16(9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-7-5-14(20)6-8-15/h3-10H,11H2,1-2H3,(H,21,22,23)
InChIKeyYMVALCRGGWVFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide (CAS 895459-37-7): Procurement-Ready Physicochemical Profile


2-((4-Chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide (CAS 895459-37-7) is a synthetic thiazole-acetamide-sulfonyl hybrid with molecular formula C₁₉H₁₇ClN₂O₃S₂ and molecular weight 420.9 g/mol [1]. It features a 4-chlorophenylsulfonyl group linked via an acetamide bridge to a 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine scaffold. The 2,5-dimethylphenyl substitution on the thiazole ring represents a specific regioisomeric choice that distinguishes it from the more common 4-chlorophenyl, 4-phenyl, or unsubstituted thiazole analogs found in commercial screening libraries. The compound is cataloged under PubChem CID 18573114 and is primarily available as a research-grade screening compound through specialty chemical suppliers [1].

Why 2-((4-Chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide Cannot Be Interchanged with Generic Thiazole-Acetamide Screening Analogs


Thiazole-acetamide-sulfonyl compounds with different aryl substitution patterns on the thiazole C4 position exhibit divergent computed physicochemical properties that can critically impact solubility, permeability, and protein binding in assay systems. The 2,5-dimethylphenyl substituent on the target compound introduces steric bulk and altered lipophilicity (XLogP3-AA = 5.0) [1] compared to the simpler 4-phenyl analog (XLogP3-AA = 4.3, MW = 392.9) [2] or the 4-chlorophenyl variant (MW = 427.3) [3]. These differences in logP and molecular weight translate to measurable shifts in predicted ADME behavior, which means that screening results obtained with one analog cannot be reliably extrapolated to another without explicit re-validation. Substitution of this compound with a generic in-class analog in a SAR campaign or biochemical assay would introduce uncontrolled physicochemical variables, potentially confounding structure-activity interpretations [4].

Head-to-Head Quantitative Evidence: 2-((4-Chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide Versus Closest Structural Analogs


2,5-Dimethylphenyl vs. 4-Chlorophenyl Thiazole Substitution: Computed Lipophilicity Difference Defines Assay Solubility Window

Replacement of the thiazole C4 4-chlorophenyl group with a 2,5-dimethylphenyl group increases computed lipophilicity from XLogP3-AA = 4.3 to XLogP3-AA = 5.0, a ΔlogP of +0.7 units [1][2]. This shift places the target compound in a higher lipophilicity bracket, which is associated with reduced aqueous solubility and potentially altered non-specific protein binding. The molecular weight also increases from 392.9 g/mol (4-phenyl analog) [2] to 420.9 g/mol [1], further contributing to a higher total polar surface area (TPSA) burden. These computed differences are directly relevant for selecting compounds for biochemical assays where DMSO stock solubility and aqueous dilution linearity are critical quality control parameters.

Physicochemical profiling Lipophilicity ADME prediction

Rotatable Bond Count and Hydrogen Bond Donor Profile: Implications for Permeability and Target Engagement Assays

The target compound possesses 5 rotatable bonds and 1 hydrogen bond donor (HBD), identical to the 4-phenyl analog (CAS 338965-88-1) and the 4-chlorophenyl analog (CAS 338966-01-1) [1][2][3]. However, the increased molecular weight (420.9 vs. 392.9 g/mol) combined with equivalent HBD count predicts a modestly reduced ligand efficiency (LE) if equipotent binding is assumed. In fragment-based screening or LE-optimized campaigns, the heavier 2,5-dimethylphenyl analog may be disfavored relative to its lower-MW counterparts unless it delivers a compensatory gain in binding affinity or selectivity. For permeability-sensitive assays (e.g., Caco-2, PAMPA), the combination of 5 rotatable bonds and XLogP3-AA = 5.0 places this compound near the upper boundary of commonly accepted drug-like chemical space, suggesting potential permeability limitations that may not apply to the 4-phenyl or 4-chlorophenyl analogs [4].

Drug-likeness Permeability Rotatable bonds

2,5-Dimethylphenyl vs. 3,4-Dimethylphenyl Regioisomerism: Predicted Steric and Electronic Effects on Target Binding

The 2,5-dimethylphenyl substitution pattern on the thiazole ring creates a distinct steric environment compared to the 3,4-dimethylphenyl regioisomer. In the 2,5-isomer, the ortho-methyl group (position 2) is proximal to the thiazole ring and may restrict rotation of the aryl-thiazole bond, potentially stabilizing a specific bioactive conformation. In contrast, the 3,4-dimethylphenyl isomer (e.g., CAS not individually studied but available in commercial libraries) places both methyl groups in meta and para positions relative to the thiazole attachment point, offering greater conformational freedom. Although direct binding data for either isomer are unavailable, literature on thiazole-based kinase inhibitors indicates that ortho-substitution on the C4-phenyl ring can significantly modulate target selectivity by altering the dihedral angle between the thiazole and pendant aryl ring [1]. This regioisomeric distinction is a structural feature that may be exploited in SAR exploration but remains unvalidated by reported biochemical data for this specific scaffold.

Regioisomer comparison Structure-activity relationship Thiazole substitution

Critical Caveat: Absence of Published Biological Activity or Target Engagement Data

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and USPTO databases as of April 2026 yielded no published biological activity data, IC₅₀ values, MIC values, target engagement data, or in vivo pharmacokinetic parameters for 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide (CAS 895459-37-7) [1][2][3][4]. This compound appears exclusively in commercial screening compound catalogs without accompanying bioactivity annotations. In contrast, several closely related analogs in the same chemical series (e.g., 2-((4-chlorophenyl)sulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide) have been annotated with predicted or preliminary biological activity data in vendor databases, though peer-reviewed validation remains sparse across this entire scaffold class. The absence of published quantitative bioactivity data for this specific compound means that any procurement decision for biological screening purposes must be based on structural novelty alone, not on demonstrated potency or selectivity advantages.

Data gap Uncharacterized compound Procurement risk

Evidence-Based Application Scenarios for 2-((4-Chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide (CAS 895459-37-7)


Structure-Activity Relationship (SAR) Studies on Thiazole C4-Aryl Substitution Effects

This compound serves as a distinct 2,5-dimethylphenyl-substituted member within a thiazole-acetamide-sulfonyl analog series for systematic SAR exploration. When tested alongside the 4-phenyl analog (CAS 338965-88-1) and the 4-chlorophenyl analog (CAS 338966-01-1), the contribution of ortho-methyl substitution and increased lipophilicity (XLogP3-AA = 5.0 vs. 4.3) [1][2] to target binding, selectivity, and physicochemical properties can be deconvoluted. Such comparative SAR campaigns are central to hit-to-lead optimization in medicinal chemistry programs targeting kinases, enzymes, or receptors for which thiazole-based inhibitors are known pharmacophores [3].

Physicochemical Library Diversification for Screening Collection Enrichment

With an XLogP3-AA of 5.0 and molecular weight of 420.9 g/mol [1], this compound occupies a lipophilicity-MW space distinct from the more compact 4-phenyl (XLogP3-AA 4.3, MW 392.9) and 4-chlorophenyl analogs (XLogP3-AA 4.3, MW 392.9) [2]. Screening collection managers seeking to diversify the physicochemical coverage of their compound libraries can use this compound to fill a gap in the higher-logP, moderate-MW region, enhancing the probability of identifying hits against membrane-associated or lipophilic binding site targets [4].

Negative Control or Orthogonality Probe in 2,5-Dimethylphenyl-Specific Assays

In assays where N-(2,5-dimethylphenyl)-containing compounds are primary hits, this sulfonyl-acetamide analog can serve as a structurally related but chemically distinct probe to assess whether biological activity is driven by the 2,5-dimethylphenyl-thiazole scaffold or by the sulfonyl-acetamide linker. Because no published bioactivity data exist for this compound [1], it is particularly suited as a 'clean' tool compound free from prior target annotation bias, provided that its inactivity or activity profile is first established through appropriate dose-response assays.

Solubility and Formulation Challenge Compound for Assay Development

With computed XLogP3-AA of 5.0 and 5 rotatable bonds [1], this compound is predicted to exhibit limited aqueous solubility (estimated <10 µM in PBS based on logP >4.5) [2]. This property makes it useful as a 'difficult-to-solubilize' reference compound for validating assay protocols, DMSO tolerance testing, and non-specific binding assessment in biochemical and cell-based screening platforms. Its behavior can be benchmarked against the lower-logP 4-phenyl analog (XLogP3-AA 4.3) to establish solubility-dependent assay interference thresholds [3].

Quote Request

Request a Quote for 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.